molecular formula C12H15N B14603610 2-(2-Cyclohexenyl)aniline CAS No. 59816-86-3

2-(2-Cyclohexenyl)aniline

Cat. No.: B14603610
CAS No.: 59816-86-3
M. Wt: 173.25 g/mol
InChI Key: QNBHFOTYAOUFFU-UHFFFAOYSA-N
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Description

2-(2-Cyclohexenyl)aniline is an organic compound with the molecular formula C12H15N It consists of an aniline moiety attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Cyclohexenyl)aniline can be synthesized through several methods. One common approach involves the iodination of N-isopropyl- and N-benzyl-2-(2-cyclohexenyl)anilines, which gives the corresponding 1-iodo-hexahydrocarbazoles. These compounds then undergo quantitative isomerization into 3-iodo-2,4-propano-1,2,3,4-tetrahydro-quinolines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar iodination and isomerization processes. The choice of solvents and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various iodinated and substituted derivatives, such as 3-iodo-2,4-propano-1,2,3,4-tetrahydro-quinolines and hexahydrocarbazoles .

Scientific Research Applications

2-(2-Cyclohexenyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Cyclohexenyl)aniline involves its interaction with various molecular targets and pathways. For example, the iodinated derivatives can undergo nucleophilic substitution, leading to the formation of biologically active compounds. The specific pathways and targets depend on the nature of the substituents and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Cyclohexenyl)aniline is unique due to its specific ring structure and the potential for various chemical modifications. Its ability to undergo diverse reactions makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

59816-86-3

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2-cyclohex-2-en-1-ylaniline

InChI

InChI=1S/C12H15N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h2,4-6,8-10H,1,3,7,13H2

InChI Key

QNBHFOTYAOUFFU-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)C2=CC=CC=C2N

Origin of Product

United States

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